molecular formula C9H16N2O2 B1616719 5,5-Dipropyl-imidazolidine-2,4-dione CAS No. 36033-33-7

5,5-Dipropyl-imidazolidine-2,4-dione

Cat. No.: B1616719
CAS No.: 36033-33-7
M. Wt: 184.24 g/mol
InChI Key: TVKULRRHIFBSPZ-UHFFFAOYSA-N
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Description

5,5-Dipropylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 36033-33-7 . It has a molecular weight of 184.24 and its IUPAC name is 5,5-dipropyl-2,4-imidazolidinedione .


Molecular Structure Analysis

The molecular structure of 5,5-Dipropylimidazolidine-2,4-dione is represented by the linear formula C9H16N2O2 . The InChI code for this compound is 1S/C9H16N2O2/c1-3-5-9(6-4-2)7(12)10-8(13)11-9/h3-6H2,1-2H3,(H2,10,11,12,13) .


Physical and Chemical Properties Analysis

5,5-Dipropylimidazolidine-2,4-dione is a white solid . It is practically insoluble to insoluble in water .

Scientific Research Applications

Corrosion Inhibition

Imidazolidine-2,4-dione derivatives, such as 3-methyl-5,5′-diphenylimidazolidine-2,4-dione, have demonstrated significant corrosion inhibitory properties for mild steel in acidic solutions. These compounds exhibit high inhibition efficiency by adsorbing onto the steel surface, suggesting potential for industrial applications in corrosion protection (Elbarki et al., 2020).

Synthetic Building Blocks

Glycolurils, analogues of imidazolidine-2,4-diones, serve as key building blocks in supramolecular chemistry due to their unique structural features. Their synthesis and derivatives have found widespread use in creating pharmacologically active compounds, explosives, and gelators, showcasing the versatility of this scaffold in chemical synthesis and material science (Kravchenko et al., 2018).

Antitumor Activity

Research into 3-substituted 5,5-diphenylimidazolidine-2,4-dione derivatives has revealed their potential as antitumor agents. Certain derivatives exhibited selective activity against renal and melanoma cancer cell lines, underscoring the therapeutic promise of imidazolidine-2,4-dione derivatives in oncology (Alanazi et al., 2013).

DNA Binding Studies

Imidazolidine derivatives have been studied for their DNA binding properties, which is crucial for understanding their mechanism of action as potential anticancer drugs. The binding affinity and specificity towards DNA could lay the groundwork for the development of new therapeutic agents (Shah et al., 2013).

Hypoglycemic Activity

The structural modification of imidazolidine-2,4-diones has led to the discovery of new compounds with hypoglycemic activity. These findings contribute to the development of novel therapies for managing diabetes, illustrating the potential of imidazolidine derivatives in metabolic disorder treatments (Oguchi et al., 2000).

Green Chemistry Applications

The utilization of imidazolidine-2,4-dione derivatives in green chemistry has been explored through the synthesis of thiazolidine-2,4-dione and imidazolidine-2,4-dione derivatives via environmentally friendly methods. These approaches highlight the role of imidazolidine derivatives in sustainable chemical processes (Thari et al., 2020).

Future Directions

Future research could focus on the synthesis of new hybrid compounds based on 5,5-Dipropylimidazolidine-2,4-dione and their potential applications. For instance, the synthesis of new hybrid phenytoin compounds with Oxazepines, Diazepines and Quinazolin compounds has shown promising antitumor activities . Further derivatization or modification of these compounds could lead to more potent and selective antitumor agents .

Biochemical Analysis

Biochemical Properties

5,5-Dipropyl-imidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which may influence various cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with enzymes and proteins is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolites within cells. This alteration can have downstream effects on various cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules, thereby influencing its overall biochemical activity .

Properties

IUPAC Name

5,5-dipropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-3-5-9(6-4-2)7(12)10-8(13)11-9/h3-6H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKULRRHIFBSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NC(=O)N1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284055
Record name 5,5-dipropyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36033-33-7
Record name 36033-33-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dipropyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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